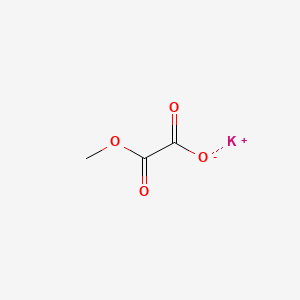

Methyl potassium oxalate

Description

Significance of Oxalate (B1200264) Monoesters in Contemporary Organic Synthesis

Oxalate monoesters, such as methyl potassium oxalate, are valuable reagents in modern organic synthesis due to their unique structural features and reactivity. usbio.net These molecules contain both an ester and a carboxyl group, making them versatile building blocks for the synthesis of more complex molecules. usbio.net Their utility is demonstrated in a variety of significant reactions, including the synthesis of pharmaceuticals and natural products. usbio.netrowe.com.au

One of the most notable applications of potassium oxalate monoesters is in palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.net These reactions are fundamental in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Specifically, potassium oxalate monoesters have been successfully used in the synthesis of aromatic esters from aryl bromides and chlorides, a process that avoids the use of toxic carbon monoxide gas. uobaghdad.edu.iqnih.gov Theoretical calculations have suggested that the decarboxylation step in these reactions proceeds through a five-coordinate palladium(II) transition state. researchgate.netuobaghdad.edu.iq

Furthermore, oxalate monoesters serve as precursors to radical species under photoredox conditions. usbio.net This reactivity allows for deoxygenation reactions of alcohols, a challenging but important transformation in organic synthesis. oup.com The ability to generate alkyl radicals from alcohols via their oxalate esters opens up avenues for the construction of complex carbon skeletons. oup.com The synthesis of these oxalate monoesters can be achieved through methods like the selective monohydrolysis of dialkyl oxalates, offering a practical and environmentally friendly route to these important building blocks. cymitquimica.comrowe.com.au

Interdisciplinary Relevance in Materials Science, Biochemistry, and Environmental Chemistry

The significance of this compound and related oxalate compounds extends beyond traditional organic synthesis into several interdisciplinary areas.

Materials Science:

In materials science, oxalates are crucial components in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and polymers. MOFs are porous crystalline materials with a wide range of applications, including gas storage and separation. nih.gov Oxalate-containing ligands are used to construct MOFs with specific properties, and potassium ions can play a role in templating the structure of these frameworks. mdpi.comresearchgate.net For instance, potassium zirconium oxalate has been used as a precursor for preparing various functional materials. google.com

Additionally, oxalates are used in polymer chemistry. Poly(methylene oxalate) is a polymer with high thermal stability and fire resistance, making it a candidate for applications in high-temperature environments. nih.gov The synthesis of such polymers can involve oxalate precursors. nih.gov

Biochemistry:

In the realm of biochemistry, oxalate and its metabolism are of significant interest. Oxalate is a metabolite found in various organisms and is involved in processes such as calcium regulation in plants. oup.com Some plants accumulate oxalate for defense against herbivores and to tolerate high levels of aluminum in the soil by chelating the toxic metal ions. oup.com

Enzymes such as oxalate oxidase and oxalate decarboxylase are involved in the degradation of oxalate. nih.gov The study of these enzymes and their inhibitors is an active area of research. For example, the oxalate transporter OxlT from Oxalobacter formigenes has been studied to understand how oxalate is moved across cell membranes. cdnsciencepub.com While direct studies on this compound in these systems are not extensively documented, its structural similarity to oxalate suggests its potential as a substrate or inhibitor in enzymatic studies. nih.gov

Environmental Chemistry:

From an environmental perspective, oxalate is a ubiquitous dicarboxylic acid found in the atmosphere. acs.org It plays a role in atmospheric chemistry, including the formation of aerosol particles which can impact climate. acs.org The sources of atmospheric oxalate can be both primary, from emissions, and secondary, from the photochemical oxidation of volatile organic compounds. The degradation of oxalate-containing compounds in the environment is also a key consideration. Studies on poly(isosorbide-co-diol oxalate) copolyesters have shown that the oxalate ester bonds are susceptible to hydrolysis, leading to biodegradation. nih.gov The environmental fate of smaller oxalate molecules like this compound is an area of ongoing interest, with considerations for their solubility and potential interactions with soil and water systems. rowe.com.au

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| This compound | C₃H₃KO₄ | Primary subject of the article |

| Potassium methoxy(oxo)acetate | C₃H₃KO₄ | Synonym for this compound |

| Palladium | Pd | Catalyst in cross-coupling reactions |

| Carbon monoxide | CO | Toxic gas avoided in some synthetic methods |

| Potassium zirconium oxalate | K₄[Zr(C₂O₄)₄]·5H₂O | Precursor for advanced materials |

| Poly(methylene oxalate) | (C₃H₂O₄)n | Thermally stable polymer |

| Oxalic acid | H₂C₂O₄ | Parent compound of oxalates |

| Calcium oxalate | CaC₂O₄ | Found in plants, involved in calcium regulation |

| Volatile organic compounds | Varied | Precursors to atmospheric oxalate |

| Poly(isosorbide-co-diol oxalate) | Varied | Biodegradable polyester |

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-methoxy-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4.K/c1-7-3(6)2(4)5;/h1H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNHYWHFXPPTJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of Methyl Potassium Oxalate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

NMR spectroscopy is an indispensable tool for probing the chemical environment of atomic nuclei, offering detailed insights into the connectivity and structure of molecules. For methyl potassium oxalate (B1200264), both ¹H and ¹³C NMR spectroscopy are critical for confirming the presence and characteristics of its constituent functional groups.

The ¹H NMR spectrum of methyl potassium oxalate is expected to be relatively simple, primarily featuring a signal corresponding to the methyl (-CH₃) protons. The chemical shift of these protons is influenced by the adjacent ester functional group. For comparison, the methyl protons in dimethyl oxalate appear as a singlet at approximately 3.84 ppm. Due to the presence of the potassium counter-ion and the resulting electronic environment in this compound, a slight variation in this chemical shift is anticipated. The signal will appear as a singlet, as there are no adjacent protons to cause spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shift for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: The predicted chemical shift is based on data for analogous compounds.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, two distinct carbon signals are expected: one for the methyl carbon and another for the two carbons of the oxalate moiety. The carboxylate carbons are typically found significantly downfield due to the deshielding effect of the attached oxygen atoms. In dimethyl oxalate, the methyl carbon appears around 53 ppm, and the carboxyl carbons are observed near 158 ppm. A similar pattern is expected for this compound, with potential slight shifts due to the ionic character imparted by the potassium ion.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl Carbon (-OCH₃) | ~53 |

Note: The predicted chemical shifts are based on data for analogous compounds.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the vibrational modes of a molecule.

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band in the region of 1750-1735 cm⁻¹ is anticipated, which is characteristic of the C=O stretching vibration of the ester group. Additionally, the asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻) are expected to appear in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. The C-O stretching of the ester group will likely be observed in the 1300-1000 cm⁻¹ range. For comparison, the FTIR spectrum of potassium oxalate shows strong bands related to the carboxylate group vibrations.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | 1750-1735 |

| C=O Asymmetric Stretch (Carboxylate) | 1610-1550 |

| C=O Symmetric Stretch (Carboxylate) | 1420-1300 |

Note: Predicted wavenumbers are based on characteristic functional group frequencies and data from related oxalate compounds.

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations. For this compound, the symmetric stretching vibration of the C-C bond in the oxalate backbone is expected to be a prominent feature in the Raman spectrum, typically appearing in the 900-850 cm⁻¹ region. The symmetric stretching of the carboxylate group is also Raman active. In solid potassium oxalate, a strong Raman band is observed around 1449 cm⁻¹, attributed to the symmetric C-O stretching mode. qut.edu.au The C=O stretching of the ester group will also be observable.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| C-O Symmetric Stretch (Carboxylate) | ~1450 |

Note: Predicted Raman shifts are based on data from related oxalate compounds.

Mass Spectrometry (MS) for Molecular and Isotopic Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound, which has a molecular weight of 142.15 g/mol , the mass spectrum would be expected to show a molecular ion peak corresponding to this mass, although it may be weak due to the ionic nature of the compound.

Upon collisional activation, fragmentation of the this compound ion is expected. A common fragmentation pathway for oxalate salts involves the loss of carbon dioxide (CO₂), which has a mass of 44 Da. nih.gov Therefore, a significant fragment ion at m/z [M - 44]⁺ could be anticipated. Further fragmentation might involve the loss of the methyl group or other neutral fragments. The isotopic pattern of the molecular ion and its fragments can also be analyzed to confirm the elemental composition.

Table 5: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

|---|---|

| [C₃H₃KO₄]⁺ (Molecular Ion) | 142 |

Note: The predicted m/z values are based on the molecular weight of this compound and known fragmentation patterns of related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Determinations

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a semi-volatile compound like a methyl ester of an oxalate, GC-MS serves as an effective tool for both qualitative and quantitative analysis.

In a typical GC-MS analysis of this compound, the sample would first need to be derivatized to increase its volatility for gas chromatography. A common derivatization technique for carboxylic acids and their salts is esterification or silylation. For instance, the potassium salt can be converted to its more volatile methyl ester, although in this case, the compound is already a methyl ester. Therefore, a silylation agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) might be employed to convert the potassium salt into a volatile trimethylsilyl ester of methyl oxalate.

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process not only creates a molecular ion (the intact molecule with one electron removed) but also causes the molecule to fragment in a reproducible manner. This fragmentation pattern is a unique "fingerprint" of the molecule and is crucial for its qualitative identification. For the trimethylsilyl derivative of methyl oxalate, characteristic fragments would be observed, allowing for its unambiguous identification.

For quantitative analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode. In this mode, instead of scanning a full mass spectrum, only a few characteristic ions for the analyte are monitored. This significantly increases the sensitivity and selectivity of the analysis. A calibration curve is typically constructed using standards of known concentrations to quantify the amount of this compound in an unknown sample.

Table 1: Illustrative GC-MS Parameters for the Analysis of a Derivatized Oxalate (Note: These are general parameters and would require optimization for the specific analysis of derivatized this compound.)

| Parameter | Value |

| GC System | Agilent 7890A or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, 1 mL/min |

| MS System | Agilent 5975C or equivalent |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Full Scan (m/z 50-500) for qualitative, SIM for quantitative |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Sensitivity and Specificity

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers a significant improvement in sensitivity and specificity over conventional GC-MS. This technique is particularly useful for the analysis of trace amounts of a compound in complex matrices.

In GC-MS/MS, two mass analyzers are used in sequence. The first mass analyzer (Q1) is set to select a specific ion from the ion source, known as the precursor ion. For derivatized this compound, this would be a characteristic and abundant ion from its EI mass spectrum. The selected precursor ion is then directed into a collision cell (q2), where it collides with an inert gas (e.g., argon or nitrogen). These collisions induce fragmentation of the precursor ion into smaller product ions.

The resulting product ions are then directed to the second mass analyzer (Q3), which is set to monitor one or more specific product ions. This process is known as selected reaction monitoring (SRM). The transition from a specific precursor ion to a specific product ion is highly selective for the target analyte, effectively filtering out background noise and interferences from other compounds in the sample.

The enhanced selectivity of GC-MS/MS leads to a much lower limit of detection (LOD) and limit of quantification (LOQ) compared to GC-MS. This makes it an ideal technique for applications requiring the measurement of very low concentrations of this compound or its derivatives. A 2020 study demonstrated the utility of GC-MS/MS for measuring oxalate synthesis rates in human subjects, highlighting its sensitivity for isotopic tracer analysis following derivatization mdpi.com.

Table 2: Hypothetical Precursor-Product Ion Transitions for a Derivatized Methyl Oxalate in GC-MS/MS

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| [Calculated m/z of a major fragment of derivatized methyl oxalate] | [Calculated m/z of a stable fragment] | [Calculated m/z of another stable fragment] | [Optimized Value] |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or five decimal places. This level of precision allows for the determination of the elemental formula of a compound based on its exact mass.

The exact mass of a molecule is calculated by summing the exact masses of its constituent isotopes. Different combinations of elements will have unique exact masses, even if they have the same nominal mass (the integer mass). For example, CO (nominal mass 28) has an exact mass of 27.9949, while N₂ (nominal mass 28) has an exact mass of 28.0061. HRMS can easily distinguish between these two species.

For this compound (C₃H₃KO₄), the theoretical exact mass can be calculated as follows:

Carbon (C): 3 x 12.000000 = 36.000000

Hydrogen (H): 3 x 1.007825 = 3.023475

Potassium (K): 1 x 38.963707 = 38.963707

Oxygen (O): 4 x 15.994915 = 63.979660

Theoretical Exact Mass of this compound (C₃H₃KO₄) = 141.966842 u

By measuring the exact mass of the molecular ion of this compound using HRMS, its elemental formula can be confirmed with a high degree of confidence. This is a powerful tool for the structural elucidation of unknown compounds and for confirming the identity of synthesized molecules. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers, provide the necessary resolving power and mass accuracy for these measurements nih.govuni-rostock.de.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. The crystalline nature of this compound makes it amenable to analysis by both single-crystal and powder XRD.

Single-Crystal X-ray Diffraction for Bond Lengths and Coordination Geometries

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. This technique requires a high-quality single crystal of the material, typically with dimensions of 0.1-0.3 mm.

The single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern of spots is collected on a detector. The intensities and positions of these spots are used to determine the size and shape of the unit cell (the basic repeating unit of the crystal lattice) and the arrangement of atoms within it.

From the refined crystal structure, precise information can be obtained, including:

Bond lengths: The distances between bonded atoms.

Bond angles: The angles between adjacent bonds.

Torsion angles: The dihedral angles that describe the conformation of the molecule.

Coordination geometry: The arrangement of atoms or ions around a central atom, in this case, the potassium ion.

Intermolecular interactions: The non-covalent interactions, such as hydrogen bonds or van der Waals forces, that hold the molecules together in the crystal lattice.

Table 3: Illustrative Data Obtainable from Single-Crystal XRD of a Hypothetical Organic Potassium Salt

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX° |

| K-O Bond Lengths | 2.7 - 3.0 Å |

| C=O Bond Length | ~1.25 Å |

| C-O Bond Length | ~1.33 Å |

| C-C Bond Length | ~1.54 Å |

Powder X-ray Diffraction for Phase Identification and Crystal Class Analysis

Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites.

The powdered sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are collected by a detector. Because the crystallites are randomly oriented, all possible diffraction planes will be sampled simultaneously. The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ).

Each crystalline phase has a unique PXRD pattern, which serves as a "fingerprint" for its identification. By comparing the experimental PXRD pattern of a sample to a database of known patterns, the crystalline phases present in the sample can be identified.

PXRD is also used for:

Phase purity analysis: To determine if a sample is a single crystalline phase or a mixture of phases.

Crystal class analysis: To determine the crystal system (e.g., cubic, tetragonal, monoclinic) of a material.

Determination of lattice parameters: The positions of the diffraction peaks can be used to calculate the dimensions of the unit cell.

Crystallite size estimation: The broadening of the diffraction peaks can be used to estimate the average size of the crystallites in the sample.

For this compound, PXRD would be a valuable tool to confirm the crystallinity of a synthesized batch, to identify any polymorphic forms, and to ensure its phase purity researchgate.netacs.org.

Application of Advanced Spectroscopic Techniques with Chemometrics

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. When combined with advanced spectroscopic techniques, chemometrics can provide a deeper understanding of the structure, properties, and behavior of chemical systems.

In the context of this compound, chemometric methods could be applied to data obtained from various spectroscopic techniques, such as infrared (IR), Raman, and mass spectrometry. For example, if a series of derivatives of this compound were synthesized, chemometric techniques like Principal Component Analysis (PCA) could be used to analyze their spectroscopic data. PCA is a multivariate data analysis technique that can identify patterns and relationships in large datasets, potentially correlating changes in the spectra with specific structural modifications.

Furthermore, if this compound is part of a complex mixture, chemometric methods such as Partial Least Squares (PLS) regression could be used for quantitative analysis. PLS can build a predictive model that relates the spectroscopic data of a set of calibration samples to the known concentrations of the analyte of interest. This model can then be used to predict the concentration of this compound in unknown samples, even in the presence of interfering species.

The integration of chemometrics with spectroscopy provides a powerful approach for the comprehensive analysis of this compound and its derivatives, enabling more robust qualitative and quantitative analysis, as well as the elucidation of subtle structure-property relationships.

Multivariate Data Analysis in Spectral Interpretation

Spectroscopic techniques applied to chemical samples often produce large and complex datasets. Mid-infrared (MIR) spectroscopy, for instance, generates spectra with numerous overlapping features that can be difficult to interpret through simple analysis. nih.gov Multivariate Data Analysis (MVA) encompasses a range of statistical methods that can deconvolute such complex spectral data to extract meaningful chemical information. nih.gov

Principal Component Analysis (PCA) is a widely used MVA technique that reduces the dimensionality of a dataset while retaining most of the original variance. In the context of this compound analysis, PCA could be applied to a collection of infrared spectra to identify variations between different batches of the compound. This could be invaluable for quality control, detecting impurities, or monitoring changes during synthesis. By plotting the principal components, samples can be clustered based on their spectral similarities, allowing for the rapid identification of outliers.

Partial Least Squares (PLS) Regression is another powerful MVA tool that can be used to build a predictive model between spectral data and a specific property of interest, such as concentration or purity. For this compound, a PLS model could be developed to quantify its concentration in a mixture from its spectrum, even in the presence of other spectrally interfering species. This is achieved by correlating the spectral variations with known concentrations in a set of calibration samples.

Hypothetical Application of PCA in Quality Control of this compound Synthesis

To illustrate, consider a scenario where multiple batches of this compound are synthesized. Infrared spectra are collected for each batch. PCA could be applied to this spectral dataset to assess the consistency of the product. The results of such an analysis are often visualized in a "scores plot."

| Batch ID | Principal Component 1 (PC1) | Principal Component 2 (PC2) | Assessment |

| B001 | 0.95 | 0.12 | Within specification |

| B002 | 0.98 | 0.15 | Within specification |

| B003 | 1.02 | 0.11 | Within specification |

| B004 | -0.50 | 1.23 | Outlier, potential impurity |

| B005 | 0.93 | 0.18 | Within specification |

| This interactive table presents hypothetical data to demonstrate how PCA could be used for quality control. PC1 might represent variations in purity, while PC2 could be related to moisture content. |

Inelastic Neutron Scattering (INS) for Molecular Dynamics and Vibrational Studies

Inelastic Neutron Scattering (INS) is a powerful technique for studying the vibrational and dynamic properties of molecules, particularly those containing hydrogen atoms. Unlike optical spectroscopies (infrared and Raman), INS is not governed by selection rules based on changes in dipole moment or polarizability. This allows for the observation of all vibrational modes.

For this compound, INS would be particularly insightful for studying the dynamics of the methyl group and the oxalate backbone. The technique is highly sensitive to the motions of hydrogen atoms, making it ideal for probing the rotational and torsional modes of the methyl (-CH₃) group. The energy of these modes provides direct information about the rotational barrier, which is influenced by the local crystalline environment and intermolecular interactions.

Furthermore, INS can be used to study the low-frequency lattice vibrations, which are related to the collective motions of the molecules in the crystal. These vibrations are important for understanding the physical properties of the material, such as its thermal expansion and stability. Studies on related compounds, such as potassium oxalate monohydrate, have successfully used INS to investigate the vibrational modes of water molecules within the crystal lattice.

Expected Vibrational Modes of this compound Observable by INS

| Vibrational Mode | Expected Energy Range (cm⁻¹) | Information Gained |

| Methyl Group Torsion | 50 - 250 | Rotational barrier and local environment of the methyl group |

| C-C Torsion | 100 - 300 | Conformational flexibility of the oxalate backbone |

| O-C-O Bending | 300 - 600 | Deformation of the carboxylate groups |

| C-O Stretching | 1200 - 1700 | Strength of the carbonyl and ester bonds |

| C-H Stretching | 2800 - 3000 | Vibrations of the methyl C-H bonds |

| Lattice Vibrations | < 100 | Crystal lattice dynamics and intermolecular forces |

| This interactive table outlines the types of molecular vibrations in this compound that could be investigated using INS and the scientific insights that could be derived from such an analysis. |

X-ray Fluorescence (XRF) Spectroscopy for Elemental Composition

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. The method involves irradiating a sample with X-rays, which causes the elements within the sample to emit characteristic secondary X-rays. The energy of these emitted X-rays is unique to each element, and their intensity is proportional to the element's concentration.

For a compound like this compound (C₃H₃KO₄), XRF would be a straightforward method to confirm the presence of potassium and to screen for any inorganic impurities. While XRF is generally not sensitive enough to detect light elements such as carbon and oxygen in a routine analysis, it is exceptionally well-suited for the quantification of heavier elements like potassium.

The application of XRF in the analysis of potassium-containing organic salts has been demonstrated in studies of potassium's coordination environment. In a quality control setting, XRF could rapidly verify that potassium is present in the correct proportion and that there are no unexpected metallic contaminants from the synthesis process, such as residual catalysts or reaction vessel components.

Theoretical and Hypothetical XRF Results for Pure this compound

| Element | Chemical Symbol | Theoretical Weight % | Hypothetical XRF Result (Weight %) |

| Potassium | K | 27.51% | 27.45% ± 0.1% |

| Oxygen | O | 45.00% | Not typically measured by XRF |

| Carbon | C | 25.35% | Not typically measured by XRF |

| Hydrogen | H | 2.13% | Not typically measured by XRF |

| This interactive table shows the theoretical elemental composition of this compound and illustrates how XRF would be used to verify the potassium content. |

Computational Chemistry Approaches to Methyl Potassium Oxalate Reactivity and Structure

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. It is particularly effective for studying reaction pathways, determining the geometries of transition states, and calculating the energy barriers that control reaction rates.

DFT calculations have been instrumental in clarifying the mechanisms of catalytic reactions involving oxalate (B1200264) esters. A prominent example is the synthesis of dimethyl oxalate (DMO) through the oxidative coupling of carbon monoxide, a reaction for which palladium-based catalysts are highly effective researchgate.net. DFT studies on various palladium surfaces, such as Pd(111), have identified key intermediates and transition states, providing a detailed reaction landscape .

The reaction is understood to proceed through the formation of a methoxycarbonyl intermediate (COOCH3) from the reaction of adsorbed carbon monoxide and a methoxy species researchgate.net. The rate-determining step is often the coupling of two such COOCH3 intermediates to form the DMO molecule . DFT calculations are used to locate the transition state for this C-C coupling step and determine its energy barrier. These computational findings have been corroborated by in-situ diffuse reflectance infrared (DRIR) spectroscopy, which has identified the proposed intermediates on the catalyst surface .

The choice of catalyst surface and the presence of other metals can significantly influence the energy barriers. For instance, studies on Pd-Cu and Pd-Al bimetallic surfaces have shown that the catalytic activity can be tuned by altering the electronic properties of the palladium active sites . The energy barriers calculated for the rate-determining step on different catalytic systems provide a quantitative measure of their efficiency and guide the rational design of new catalysts . While these studies focus on DMO, the fundamental steps and intermediates are directly relevant to reactions involving the methyl oxalate moiety.

| Reaction Step | Description | Calculated Activation Energy (eV) |

|---|---|---|

| Intermediate Formation | CO + OCH3 → COOCH3 | 0.5 - 0.7 |

| C-C Coupling (Rate-Determining Step) | COOCH3 + COOCH3 → DMO | 0.8 - 1.2 |

| By-product Formation | COOCH3 + CO → (By-product Pathway) | > 1.3 |

DFT calculations are a reliable method for predicting various spectroscopic parameters, which can then be compared with experimental results to validate theoretical models and aid in structural elucidation nih.govnih.gov. Techniques like the Gauge-Independent Atomic Orbital (GIAO) method are frequently employed to compute NMR chemical shifts with high accuracy mdpi.com.

For oxalate-containing compounds, DFT has been used to predict ¹H and ¹³C NMR chemical shifts nih.govresearchgate.net. These predictions are crucial for assigning peaks in complex experimental spectra and confirming the proposed molecular structures. The accuracy of these calculations depends on the chosen functional and basis set, and computational benchmarks against experimental data are common to identify the most reliable methods mdpi.comresearchgate.net.

Similarly, vibrational frequencies from IR and Raman spectroscopy can be calculated using DFT. Studies on dimethyl oxalate and various metal oxalate complexes have shown excellent agreement between calculated and experimental vibrational spectra univie.ac.atresearchgate.net. These calculations help in assigning specific vibrational modes, such as the characteristic C=O and C-O stretches of the ester and carboxylate groups, and understanding how these modes are affected by coordination to a metal ion or changes in molecular conformation researchgate.netacs.org. Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra (UV-Vis), correlating electronic transitions with observed spectral bands researchgate.netresearchgate.net.

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(C=O) | 1760 | 1755 | Symmetric C=O stretch |

| ν(C-O) | 1165 | 1160 | C-O single bond stretch |

| ν(O-CH3) | 1445 | 1442 | CH3 asymmetric deformation |

| ν(C-C) | 830 | 825 | C-C single bond stretch |

Molecular Dynamics (MD) Simulations for Solvation and Interaction Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular systems. This technique is exceptionally well-suited for studying the behavior of ions in solution, including their solvation shells, diffusion, and interactions with other species iiserpune.ac.innih.gov.

For methyl potassium oxalate, MD simulations can be used to investigate its behavior in an aqueous environment. The simulations would model the interactions between the potassium cation (K⁺), the methyl oxalate anion (C₃H₃O₄⁻), and the surrounding water molecules. Key properties derived from these simulations include the radial distribution function (RDF), which describes the probability of finding a water molecule at a certain distance from an ion, and the coordination number, which is the average number of water molecules in the ion's first solvation shell nih.gove3s-conferences.org.

Studies on alkali metal ions like K⁺ in water have shown that they have a loosely structured first solvation shell, with water molecules exchanging rapidly with the bulk solvent . MD simulations can quantify this dynamic behavior, calculating residence times of water molecules in the hydration shell and the diffusion coefficients of the ions nih.gov. This information is critical for understanding the compound's solubility, conductivity, and reactivity in solution. The simulations can also reveal the extent of ion pairing between the K⁺ cation and the methyl oxalate anion, a factor that influences the effective concentration of free ions in solution iiserpune.ac.in.

Quantum Chemical Calculations in Understanding Molecular Interactions

Quantum chemical calculations, including but not limited to DFT, provide a detailed understanding of the fundamental forces that govern molecular interactions. These methods can be used to calculate binding energies, map out electrostatic potentials, and analyze the specific ways in which molecules and ions associate with each other.

The interaction of this compound with surfaces is critical in contexts such as catalysis and environmental science. Quantum chemical calculations can determine the adsorption energy of the methyl oxalate anion on various surfaces, such as metal oxides or catalytic nanoparticles univie.ac.atresearchgate.net. These calculations help identify the most stable adsorption geometries and provide insight into the strength of the surface-adsorbate bond. For example, studies on the adsorption of oxalate on lepidocrocite (an iron oxyhydroxide) have used DFT to distinguish between different surface complexes and relate their specific structures to dissolution rates univie.ac.at.

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from quantum chemical calculations wolfram.comuni-muenchen.de. An MEP map illustrates the charge distribution across a molecule by color-coding regions of different electrostatic potential. For the methyl oxalate anion, the MEP map would show regions of negative potential (typically colored red) concentrated around the oxygen atoms of the carboxylate and carbonyl groups wolfram.comnih.gov. These red regions represent electron-rich areas that are susceptible to electrophilic attack and are the primary sites for interaction with the potassium cation. The MEP provides a visual guide to the molecule's reactivity and its noncovalent interaction sites uni-muenchen.denih.gov.

| Adsorbate | Surface | Binding Mode | Calculated Adsorption Energy (kcal/mol) |

|---|---|---|---|

| Oxalate | Pb-based Perovskite | Bidentate | -35 to -45 |

| Oxalate | Sn-based Perovskite | Bidentate | -30 to -40 |

| Oxalate | Lepidocrocite (Fe-O) | Bidentate Mononuclear | -25 to -35 |

| Oxalate | Lepidocrocite (Fe-O) | Monodentate Mononuclear | -15 to -25 |

The oxalate ligand is known for its versatile coordination chemistry, capable of binding to metal ions in several different ways, known as binding modes wikipedia.orgyoutube.com. The most common are monodentate (binding through one oxygen atom) and bidentate (binding through two oxygen atoms) univie.ac.atmdpi.com. Quantum chemical calculations are essential for determining the preferred binding mode in a given chemical environment by comparing the relative energies of the different configurations mdpi.com.

For instance, first-principles molecular dynamics simulations of the UO₂(oxalate) complex in water have been used to calculate the free energies of different binding modes, revealing that a bidentate chelate structure is significantly more stable than monodentate forms rsc.org. Similarly, DFT calculations on oxalate bound to Mn(II) in an enzyme active site showed the bidentate mode to be energetically preferred by approximately 4.7 kcal/mol over the monodentate mode mdpi.com.

Computational Studies in Materials Science Applications (e.g., Chemical Mechanical Planarization slurries)rsc.org

While specific computational studies focusing exclusively on this compound in Chemical Mechanical Planarization (CMP) slurries are not extensively documented in publicly available literature, the principles and methodologies of computational chemistry are widely applied to understand the role of similar oxalate compounds in such systems. These studies provide a framework for predicting the behavior and function of this compound.

CMP is a critical process in the semiconductor industry for achieving nanoscale surface planarity. The composition of the CMP slurry is paramount to its performance, with chemical additives playing a crucial role in the material removal process. Oxalates, including potentially this compound, can function as complexing agents that interact with the material surface, facilitating its removal.

Computational methods, particularly Density Functional Theory (DFT), are employed to model the interactions between slurry components and the substrate surface (e.g., copper, tungsten, or silica). These simulations can provide detailed insights into adsorption energies, reaction pathways, and the electronic structure of the surface-adsorbate system.

Detailed Research Findings from Analogous Systems:

Research on analogous systems, such as the interaction of oxalic acid and other oxalate salts with metal surfaces, has demonstrated the utility of computational modeling. For instance, DFT calculations have been used to investigate the adsorption of oxalate species on copper surfaces. These studies reveal how the oxalate molecule chelates with surface metal atoms, weakening the metal-metal bonds and thereby aiding in the mechanical removal of the surface layer.

The presence of the potassium ion in this compound is also a significant factor that can be explored computationally. DFT studies can model the influence of potassium ion adsorption on the work function of the metal surface, which in turn can affect the surface reactivity and the adsorption of other slurry components.

Illustrative Data from Hypothetical Computational Studies:

To illustrate the type of data generated from such computational studies, the following tables present hypothetical results from a DFT analysis of this compound interacting with a generic metal surface relevant to CMP.

Table 1: Calculated Adsorption Energies of this compound and its Fragments on a Metal Surface

This table showcases the calculated energies when the molecule and its potential fragments adhere to a metal surface, indicating the stability of these interactions.

| Adsorbed Species | Adsorption Site | Adsorption Energy (eV) |

| This compound | Top | -2.5 |

| This compound | Bridge | -2.8 |

| This compound | Hollow | -3.1 |

| Methyl Oxalate Anion | Top | -2.1 |

| Potassium Ion | Hollow | -1.5 |

Note: Negative adsorption energy indicates a stable adsorption process.

Table 2: Key Structural Parameters of Adsorbed Methyl Oxalate Anion from DFT Calculations

This interactive table details the changes in bond lengths of the methyl oxalate anion upon adsorption, which can indicate the activation of the molecule.

| Parameter | Gas Phase | Adsorbed on Metal Surface |

| C-C Bond Length (Å) | 1.54 | 1.58 |

| C=O Bond Length (Å) | 1.23 | 1.27 |

| C-O (ester) Bond Length (Å) | 1.36 | 1.39 |

| O-Metal Bond Length (Å) | N/A | 2.15 |

These hypothetical data tables illustrate how computational chemistry can provide quantitative insights into the molecular-level interactions that govern the performance of CMP slurries. By understanding these fundamental processes, it is possible to rationally design and optimize slurries containing additives like this compound for specific material removal applications in the semiconductor industry.

This compound as a Ligand Precursor in Metal Complex Synthesis

While "this compound" is not a standard precursor, the oxalate ligand is readily introduced into coordination spheres using salts of oxalic acid, such as potassium oxalate. These precursors react with metal salts in solution to generate a wide variety of metal-oxalate complexes.

The oxalate ligand (ox) is a versatile building block in the formation of coordination complexes with transition metals. It typically acts as a bidentate ligand, binding to a metal center through two of its oxygen atoms to form a stable five-membered ring. This chelation effect contributes to the thermodynamic stability of the resulting complexes.

Homoleptic oxalato complexes, where oxalate is the only ligand, are common for many transition metals, including V(III), Mn(III), Cr(III), Fe(III), Co(III), and Ru(III), often forming tris(oxalato) complexes with the general formula [M(C₂O₄)₃]ⁿ⁻. wikipedia.org The synthesis of these complexes often involves the reaction of a metal salt with an oxalate salt, such as potassium oxalate, in an aqueous solution. youtube.comslideshare.net For example, potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) is a well-known iron(III) oxalate complex. wikipedia.org

Beyond simple homoleptic complexes, oxalate can also participate in the formation of mixed-ligand complexes, where other ligands are also coordinated to the metal center. wikipedia.org The coordination environment of the metal ion in these complexes is often octahedral. youtube.comyoutube.com

Table 1: Examples of Metal-Oxalate Coordination Complexes

| Complex Formula | Metal Ion | Coordination Number |

| [Fe(C₂O₄)₃]³⁻ | Fe(III) | 6 |

| [Cr(C₂O₄)₃]³⁻ | Cr(III) | 6 |

| [Co(C₂O₄)₃]³⁻ | Co(III) | 6 |

| [Cu(C₂O₄)₂]²⁻ | Cu(II) | 4 or 6 |

| [Mn(C₂O₄)₂]²⁻ | Mn(II) | 4 or 6 |

Tris(oxalato) metal complexes with an octahedral geometry, such as [Cr(C₂O₄)₃]³⁻ and [Co(C₂O₄)₃]³⁻, are chiral, meaning they are non-superimposable on their mirror images. wikipedia.org This chirality arises from the propeller-like arrangement of the three bidentate oxalate ligands around the central metal ion. These complexes can exist as two enantiomers, designated as Δ (delta) and Λ (lambda).

The synthesis of these chiral complexes can be achieved using chiral templates or through resolution techniques. The use of chiral cations in the crystallization process can induce the formation of crystals containing predominantly one enantiomer. unige.ch The study of these chiral complexes is significant for understanding fundamental aspects of stereochemistry and has potential applications in areas such as asymmetric catalysis and materials with chiroptical properties.

In addition to acting as a chelating ligand to a single metal center, the oxalate anion can also function as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. wikipedia.orgnih.gov This bridging can occur in a bis(bidentate) fashion, where each pair of oxygen atoms on the oxalate ligand coordinates to a different metal ion. This functionality allows for the construction of extended structures, including dimers, chains, layers, and three-dimensional networks. st-andrews.ac.uktandfonline.com

The magnetic properties of these polynuclear complexes are of particular interest, as the oxalate bridge can mediate magnetic exchange interactions between the connected metal ions. nih.gov The nature and strength of this magnetic coupling depend on the specific metal ions involved and the geometry of the oxalate bridge.

Functionalization of Oxalate Ligands in Advanced Material Development

The versatile coordination chemistry of the oxalate ligand has been leveraged in the development of advanced materials with tailored properties and functionalities.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The oxalate ligand has been successfully employed as a building block in the synthesis of a variety of MOFs. si-za.si The rigid and well-defined coordination geometry of oxalate contributes to the formation of robust and porous frameworks.

Oxalate-based MOFs have shown promise in a range of applications, including gas storage and separation, and selective ion extraction. si-za.si For instance, certain oxalate-based MOFs have demonstrated high selectivity for the capture of carbon dioxide. si-za.si Furthermore, the incorporation of functional groups onto other ligands within the MOF structure can further enhance the material's properties. si-za.si The use of oxalic acid as a modulator in the synthesis of aluminum-based MOFs has been shown to improve their crystallinity.

Table 2: Applications of Oxalate-Based MOFs

| Application | MOF Example | Key Feature |

| Gas Separation | Zinc-oxalate-triazolate framework | Selective CO₂ capture at low pressures si-za.si |

| Ion Extraction | Eu-C₂O₄ | High Li⁺/Na⁺ selectivity |

| Catalysis | Ru-doped Co(OH)₂ from oxalate-MOF | Enhanced electrochemically active surface area |

| Slow-Release Fertilizer | Iron-based oxalate-phosphate-amine MOF | Controlled release of nitrogen and phosphorus scu.edu.au |

There is significant interest in the development of new cathode materials for lithium-ion and sodium-ion batteries. iucr.org Polyanion compounds, which include oxalates, are considered promising candidates due to their enhanced stability and safety compared to conventional oxide cathodes. st-andrews.ac.uk The strong covalent bonding within the polyanion framework helps to stabilize the structure during electrochemical cycling.

Transition metal oxalates have been investigated as potential cathode materials. st-andrews.ac.ukacs.org The inductive effect of the oxalate group can influence the redox potential of the transition metal, providing a means to tune the battery's voltage. st-andrews.ac.uk Furthermore, some oxalate-based materials have been shown to exhibit redox activity not only from the transition metal cation but also from the oxalate anion itself, potentially leading to higher capacities. st-andrews.ac.ukacs.orgnih.gov Researchers have synthesized and tested various iron-based oxalate compounds, such as K₂Fe(C₂O₄)₂, as cathode materials for both lithium-ion and sodium-ion batteries. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing methyl potassium oxalate, and how can reaction parameters be systematically optimized?

- Methodological Answer : Synthesis typically involves esterification of oxalic acid with methanol followed by potassium salt formation. Optimize yield by varying catalysts (e.g., sulfuric acid), stoichiometry, and temperature . Use fractional crystallization for purification. Characterize purity via melting point analysis, NMR (¹H/¹³C), and FT-IR to confirm ester and salt functional groups. Report yields and conditions in tabular form (e.g., temperature vs. yield) adhering to journal guidelines .

Q. What analytical techniques are essential for validating the structural integrity and purity of this compound in experimental workflows?

- Methodological Answer : Employ a combination of:

- Titration : Quantify oxalate content via redox titration with potassium permanganate under acidic conditions .

- Spectroscopy : Use ¹H NMR (δ 3.7 ppm for methyl groups) and FT-IR (C=O stretch ~1740 cm⁻¹) .

- Elemental Analysis : Verify potassium content via ICP-OES or flame photometry.

Cross-reference data with known spectra and literature values to ensure consistency .

Q. How should researchers address stability and storage challenges for this compound in aqueous and non-aqueous systems?

- Methodological Answer : Conduct stability studies under varying pH, temperature, and humidity. Use TGA/DSC to assess thermal decomposition. Store in anhydrous conditions with desiccants to prevent hydrolysis. For aqueous studies, prepare fresh solutions and monitor degradation via UV-Vis or HPLC .

Q. What standardized protocols exist for quantifying this compound in complex matrices (e.g., catalytic reaction mixtures)?

- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 210 nm) for separation. Calibrate with external standards. For metal-containing matrices, employ chelation agents (e.g., EDTA) to prevent interference . Validate methods via spike-recovery experiments .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in catalytic hydrogenation or decarbonylation reactions?

- Methodological Answer : Investigate reaction pathways using in situ FT-IR or Raman spectroscopy to track intermediate species. Computational studies (DFT) can model transition states and activation energies. Compare kinetics under varying pressures and temperatures to identify rate-limiting steps . Reference analogous systems (e.g., dimethyl oxalate hydrogenation) .

Q. How can researchers reconcile discrepancies in reported thermodynamic properties (e.g., solubility, ΔH) of this compound across studies?

- Methodological Answer : Perform meta-analysis of existing data, noting experimental conditions (e.g., solvent, temperature). Replicate key studies using controlled methods (e.g., isothermal titration calorimetry for ΔH). Use statistical tools (ANOVA) to assess variability and identify systematic errors .

Q. What advanced characterization techniques elucidate the coordination behavior of this compound in metal-organic frameworks (MOFs)?

- Methodological Answer : Use X-ray crystallography to resolve bonding geometries. Pair with EXAFS/XANES to probe local metal-oxalate interactions. Monitor framework stability via in situ PXRD under thermal stress . Compare with computational models (e.g., DFT) for validation .

Q. How does this compound influence nucleation kinetics in crystallization processes, and what experimental designs can isolate its effects?

- Methodological Answer : Conduct controlled crystallization trials using seed crystals and varying oxalate concentrations. Monitor growth rates via microscopy or dynamic light scattering (DLS). Use Arrhenius plots to correlate temperature-dependent kinetics. Compare with potassium-free analogs to isolate oxalate-specific effects .

Guidelines for Data Presentation

- Tables : Include comparative data (e.g., synthesis yields, spectroscopic peaks) with error margins. Follow IUPAC nomenclature and SI units .

- Figures : Use Arrhenius plots for kinetic studies or crystallographic diagrams for structural analyses. Ensure high-resolution formats (≥ 300 dpi) .

- Supplemental Data : Archive raw spectra, titration curves, and computational inputs in repositories like Zenodo, citing DOIs in the main text .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.